4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
CAS No.:
Cat. No.: VC17703128
Molecular Formula: C12H11BrO2
Molecular Weight: 267.12 g/mol
* For research use only. Not for human or veterinary use.
![4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid -](/images/structure/VC17703128.png)
Specification
Molecular Formula | C12H11BrO2 |
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Molecular Weight | 267.12 g/mol |
IUPAC Name | 4-bromo-2-methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
Standard InChI | InChI=1S/C12H11BrO2/c1-5-2-7(13)3-6-4-8-10(9(5)6)11(8)12(14)15/h2-3,8,10-11H,4H2,1H3,(H,14,15) |
Standard InChI Key | RSOOMTUDJOYKAY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1C3C(C2)C3C(=O)O)Br |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid consists of a bicyclic framework formed by fusion of a cyclopropane ring to an indene system. Key structural features include:
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Cyclopropane ring: A strained three-membered carbon ring fused at the [a] position of the indene moiety.
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Substituents:
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Bromine atom at position 4 of the cyclopropane ring.
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Methyl group at position 2 of the indene system.
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Carboxylic acid functional group at position 1.
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The molecular formula is deduced as C₁₃H₁₃BrO₂ based on analogous compounds , with a theoretical molecular weight of 281.15 g/mol.
Table 1: Comparative Molecular Data for Related Cyclopropane Derivatives
Stereochemical Considerations
The fused bicyclic system imposes significant stereochemical constraints. The cyclopropane ring's substituents (Br, CH₃) likely adopt cis or trans configurations relative to the indene plane, influencing intermolecular interactions and crystal packing .
Synthetic Approaches
Retrosynthetic Analysis
Potential synthetic routes involve:
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Cyclopropanation: Formation of the strained ring via [2+1] cycloaddition or Simmons-Smith reaction.
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Functionalization: Sequential bromination and methylation of pre-formed cyclopropane intermediates.
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Carboxylation: Introduction of the carboxylic acid group via oxidation of a primary alcohol or carboxylation of a metallated intermediate .
Key Reaction Steps
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Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical conditions .
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Methylation: Friedel-Crafts alkylation or directed ortho-metalation strategies for introducing the methyl group .
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Carboxylic Acid Formation: Hydrolysis of nitriles or oxidation of aldehydes, as demonstrated in simpler cyclopropane systems .
Chemical and Physical Properties
Thermochemical Stability
Data from cyclopropanecarboxylic acid (ΔcH°liquid = -2035 kJ/mol) suggests significant exothermic decomposition potential. The bromine substituent likely reduces thermal stability compared to non-halogenated analogs.
Table 2: Thermochemical Properties of Cyclopropane Derivatives
Property | Value (Cyclopropanecarboxylic Acid) | Reference |
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Heat Capacity (Cp, gas) | 94.77 J/mol·K at 298.16 K | |
Enthalpy of Combustion (ΔcH°) | -2035 kJ/mol |
Spectroscopic Features
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